molecular formula C14H20N6 B2379969 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-23-7

5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine

Cat. No. B2379969
CAS RN: 339021-23-7
M. Wt: 272.356
InChI Key: MPLRCVIYXSFLIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Antimicrobial Applications : This compound is a part of the 1,2,4-triazole derivatives, synthesized for their potential antimicrobial activities. These derivatives, including the 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, have shown varying degrees of effectiveness against different microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).

Antihypertensive Properties

  • Antihypertensive Research : Similar compounds within the 1,2,4-triazole class have been investigated for their potential antihypertensive properties. These studies suggest that certain derivatives could play a role in managing hypertension, although the exact mechanism of action requires further exploration (Meyer et al., 1989).

Anti-Proliferative Activities

  • Cancer Research Applications : The 1,2,4-triazole derivatives have also been explored for their anti-proliferative activities against various cancer cell lines. This research indicates the potential of these compounds, including the 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, in developing new cancer therapies (Al-Wahaibi et al., 2021).

Molecular Structure Investigations

  • Molecular Research : Investigations into the molecular structure of similar triazine derivatives provide insights into their chemical properties and potential applications in various fields, including drug design and development (Shawish et al., 2021).

Antioxidant and Urease Inhibition

  • Antioxidant and Enzyme Inhibition : Some 1,2,4-triazole derivatives demonstrate significant antioxidant activity and potent urease inhibitory activities. These findings open up avenues for the use of these compounds in treating diseases related to oxidative stress and enzyme malfunction (Khan et al., 2010).

Anti-Inflammatory Activities

  • Anti-Inflammatory Potential : Research has shown that certain 1,2,4-triazole derivatives exhibit promising anti-inflammatory activities, suggesting their potential application in treating inflammatory diseases (Al-Omar et al., 2010).

Amination Studies

  • Amination Process Research : Studies on the amination of triazines, including compounds like 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, contribute to a better understanding of their chemical reactions and potential modifications for diverse applications (Rykowski & Plas, 1982).

properties

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-10-4-3-5-11(2)12(10)19-6-8-20(9-7-19)14-16-13(15)17-18-14/h3-5H,6-9H2,1-2H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLRCVIYXSFLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine

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